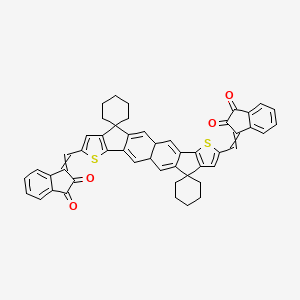
3|A-hydroxysteroid dehydrogenase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3|A-Hydroxysteroid dehydrogenase is an enzyme that plays a crucial role in the metabolism of steroids. It catalyzes the conversion of 3-ketosteroids into 3α-hydroxysteroids, which are essential for various biological processes . This enzyme is found in humans and other species, including bacteria, fungi, and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3|A-hydroxysteroid dehydrogenase typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, large-scale production of this compound can be achieved using bioreactors. The recombinant host cells are grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize enzyme yield. The enzyme is then harvested and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: 3|A-Hydroxysteroid dehydrogenase primarily catalyzes oxidation-reduction reactions. It converts 3-ketosteroids into 3α-hydroxysteroids using NAD+ or NADP+ as cofactors . This enzyme is involved in the metabolism of both steroidal and non-steroidal compounds .
Common Reagents and Conditions: The enzyme requires NAD+ or NADP+ as cofactors for its catalytic activity. The reactions typically occur under physiological conditions, with optimal pH and temperature specific to the enzyme’s source .
Major Products: The primary products of the reactions catalyzed by this compound are 3α-hydroxysteroids. These products play significant roles in various biological processes, including hormone regulation and metabolism .
Scientific Research Applications
3|A-Hydroxysteroid dehydrogenase has a wide range of applications in scientific research:
Mechanism of Action
The enzyme exerts its effects by catalyzing the oxidation of 3-ketosteroids to 3α-hydroxysteroids. This reaction involves the transfer of electrons from the substrate to the cofactor (NAD+ or NADP+), resulting in the reduction of the cofactor and the formation of the hydroxysteroid . The enzyme’s active site binds to the substrate and cofactor, facilitating the electron transfer and subsequent chemical transformation .
Comparison with Similar Compounds
3β-Hydroxysteroid dehydrogenase: Catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids.
17β-Hydroxysteroid dehydrogenase: Involved in the conversion of 17-ketosteroids to 17β-hydroxysteroids.
7α-Hydroxysteroid dehydrogenase: Catalyzes the epimerization of hydroxyl groups through 7-keto bile acid intermediates.
Uniqueness: 3|A-Hydroxysteroid dehydrogenase is unique in its ability to specifically catalyze the conversion of 3-ketosteroids to 3α-hydroxysteroids. This specificity is crucial for the regulation of steroid metabolism and the production of biologically active steroids .
Properties
CAS No. |
9028-56-2 |
|---|---|
Molecular Formula |
C50H38O4S2 |
Molecular Weight |
767.0 g/mol |
InChI |
InChI=1S/C50H38O4S2/c51-43-33-13-5-3-11-31(33)35(45(43)53)23-29-25-41-47(55-29)37-19-28-22-40-38(20-27(28)21-39(37)49(41)15-7-1-8-16-49)48-42(50(40)17-9-2-10-18-50)26-30(56-48)24-36-32-12-4-6-14-34(32)44(52)46(36)54/h3-6,11-14,19-28H,1-2,7-10,15-18H2 |
InChI Key |
WZWONBSCKCYGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=CC4C=C5C(=CC4C=C3C6=C2C=C(S6)C=C7C8=CC=CC=C8C(=O)C7=O)C9(CCCCC9)C1=C5SC(=C1)C=C1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


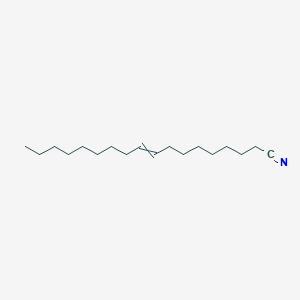
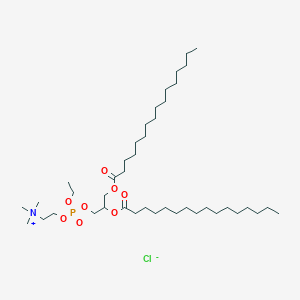
![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)
![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
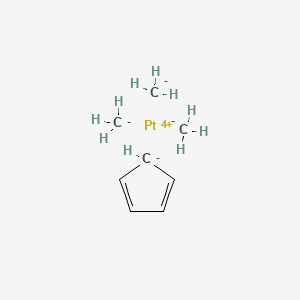
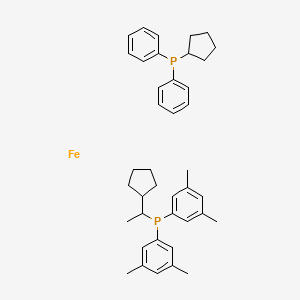
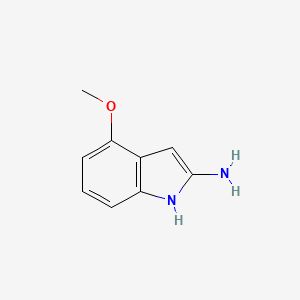
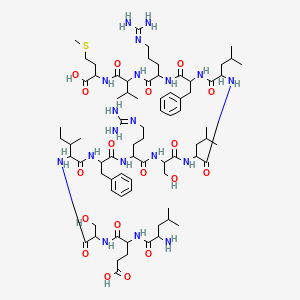

![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
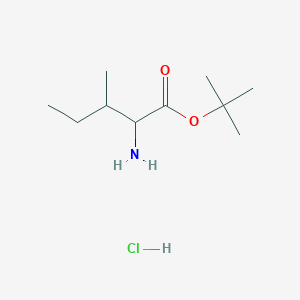
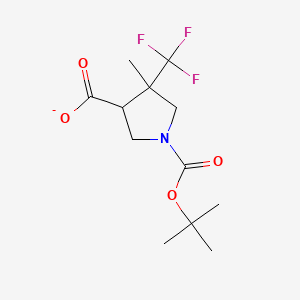
![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13386197.png)
